trans-2-ethoxycyclopropanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-ethoxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVRYFUTLMBAE-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-41-1 | |
| Record name | rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Construction of Trans 2 Ethoxycyclopropanecarboxylic Acid and Analogous Functionalized Cyclopropanes
Development of Regio- and Diastereoselective Synthetic Routes
The controlled construction of the cyclopropane (B1198618) core with specific substituent patterns is paramount. Methodologies have evolved to offer high levels of regio- and diastereoselectivity, starting from readily available precursors.
Cyclopropanation Strategies Employing Carboxylic Acid Precursors
The direct use of carboxylic acid precursors, particularly α,β-unsaturated acids like acrylic acid, represents an efficient pathway to cyclopropanecarboxylic acids. The industrial production of acrylic acid often involves a two-step gas-phase oxidation of propene, first to acrolein and then to the final acid, using catalysts such as Bi/Mo-O and Bi/V-O, respectively. rsc.orgscispace.com More sustainable, bio-based routes are also being developed from feedstocks like furfural (B47365) or glycerol. scispace.comnih.gov
One common strategy for cyclopropanation involves the reaction of an α,β-unsaturated carbonyl compound with a carbene or carbene equivalent. For instance, the synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid can be achieved from trans-cinnamic acid. researchgate.net While specific methods for the direct cyclopropanation of acrylic acid to yield trans-2-ethoxycyclopropanecarboxylic acid are not extensively detailed in the provided results, the principles of Michael-initiated ring closure (MIRC) are fundamental. This involves the addition of a nucleophile to an activated alkene followed by an intramolecular cyclization.
The synthesis of ethylene-acrylic acid (EAA) copolymers, which involves the incorporation of acrylic acid units, highlights the reactivity of this precursor, although this is a polymerization rather than a cyclopropanation. researchgate.net
Photoredox-Catalyzed Decarboxylative Radical Addition–Polar Cyclization for Functionalized Cyclopropanes
A powerful and modern approach for synthesizing functionalized cyclopropanes utilizes a photoredox-catalyzed cascade reaction. nih.govbris.ac.uk This methodology allows for the construction of diverse cyclopropane structures under mild conditions, using visible light and an organic photocatalyst like 4CzIPN. nih.govthieme-connect.com The process initiates with the decarboxylation of an aliphatic carboxylic acid to generate a carbon-centered radical. This radical then adds to an electron-deficient alkene that has an appended alkyl chloride. A subsequent single-electron transfer (SET) event reduces the resulting open-shell intermediate to a carbanion (reductive termination). This carbanion is then trapped in an intramolecular SN2 reaction, closing the three-membered ring. nih.govbris.ac.ukresearchgate.net
This radical-polar crossover mechanism has proven to be highly versatile, tolerating a wide array of functional groups on both the carboxylic acid and the alkene partner. nih.govbris.ac.uk The reaction can be applied to structurally complex starting materials, including derivatives of cholic acid and biotin, to produce intricate cyclopropane products. nih.gov The diastereoselectivity of the cyclopropane formation is often high with respect to the vicinal substituents on the newly formed ring. nih.govbris.ac.uk
| Entry | Carboxylic Acid | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Boc-Pro-OH | (4-chlorobut-1-en-2-yl)boronic acid pinacol (B44631) ester | Cyclopropyl (B3062369) boronic ester | 90 | >20:1 |
| 2 | Tetrahydrofuran-2-carboxylic acid | (4-chlorobut-1-en-2-yl)boronic acid pinacol ester | Substituted cyclopropane | 81 | >20:1 |
| 3 | 2-Methylheptanoic acid | (4-chlorobut-1-en-2-yl)boronic acid pinacol ester | Substituted cyclopropane | 71 | >20:1 |
| 4 | Cholic acid derivative | 3-chloro-2-(chloromethyl)prop-1-ene | Complex cyclopropane | 67 | 4:1 |
Table 1: Examples of Photoredox-Catalyzed Synthesis of Functionalized Cyclopropanes. nih.gov
Derivatization from Cyclopropane Carboxylic Acid Salts (e.g., Deoxyfluorination for related CF3-cyclopropanes)
Cyclopropane carboxylic acids and their salts are valuable intermediates that can be converted into other functionalized cyclopropanes. A notable example is the synthesis of trifluoromethyl (CF3)-substituted cyclopropanes, which are of growing interest in medicinal chemistry as metabolically stable bioisosteres of groups like tert-butyl. researchgate.net A scalable method involves the direct deoxyfluorination of cyclopropane carboxylic acids or their salts using sulfur tetrafluoride (SF4). researchgate.net For substrates that are labile, such as those containing a basic nitrogen atom prone to decarboxylation, using the corresponding salt (e.g., potassium salt) can be crucial for achieving the desired transformation by suppressing side reactions. researchgate.net
This deoxyfluorination strategy has been successfully applied on a multigram scale to produce various CF3-cyclopropane building blocks. researchgate.net Beyond SF4, other modern deoxyfluorination reagents like PyFluor (2-pyridinesulfonyl fluoride) and CpFluor (3,3-difluoro-1,2-diphenylcyclopropene) have been developed for converting carboxylic acids to acyl fluorides under mild conditions, which can then be used in subsequent transformations. nih.govrsc.orgwikipedia.org
| Entry | Substrate | Reagent | Product | Scale | Overall Yield (%) |
| 1 | Pyridine-derived cyclopropane carboxylic acid | SF4/HF | CF3-cyclopropane bromide | 48 g | 66 (3 steps) |
| 2 | Pyridine-derived cyclopropane carboxylic acid | SF4/HF | CF3-cyclopropane chloride | 18 g | 39 (3 steps) |
Table 2: Scalable Synthesis of CF3-Cyclopropanes via Deoxyfluorination. researchgate.net
Enantioselective Approaches to Chiral this compound and Related Systems
Accessing enantiopure cyclopropanes requires asymmetric catalysis, which can be broadly categorized into metal-based and organocatalytic strategies.
Asymmetric Cyclopropanation Using Chiral Catalysts and Auxiliaries
The catalytic asymmetric cyclopropanation of olefins is a well-established field, with metal carbenes generated from diazo compounds being the most common reactive intermediates. nih.govrsc.org A variety of transition metals, including rhodium, cobalt, and molybdenum, have been employed with chiral ligands to induce enantioselectivity.
Rhodium Catalysis: Chiral dirhodium catalysts, such as tetrakis[N-(arylsulfonyl)prolinato]dirhodium, are highly effective for the cyclopropanation of alkenes with vinyldiazomethanes, affording functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. acs.org More recently, chiral-at-metal rhodium(III) complexes have been used to catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters, producing 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereocontrol. organic-chemistry.org
Cobalt Catalysis: Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as powerful catalysts for asymmetric cyclopropanation. nih.govorganic-chemistry.org These metalloradical systems can activate diazo compounds for reaction with a broad range of alkenes. nih.gov For example, using succinimidyl diazoacetate as the carbene precursor with a chiral cobalt(II) porphyrin catalyst provides chiral cyclopropane succinimidyl esters in high yields and excellent stereoselectivities. These esters are versatile building blocks for synthesizing optically active cyclopropyl carboxamides. organic-chemistry.org
Molybdenum Catalysis: A recently developed method uses chiral salen-Mo catalysts for the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds with alkenes. nih.gov This approach avoids the use of potentially hazardous diazo compounds while providing good yields and enantioselectivities for a wide range of substrates. nih.gov
Organocatalytic Strategies for Enantioselective Cyclopropane Formation
Organocatalysis offers a metal-free alternative for asymmetric cyclopropanation, often relying on different activation modes. nih.govrsc.org
Iminium/Enamine Catalysis: Chiral secondary amines can catalyze the reaction between α,β-unsaturated aldehydes and nucleophiles like sulfonium (B1226848) ylides or bromomalonates. acs.orgorganic-chemistry.org The amine catalyst activates the aldehyde via the formation of a chiral iminium ion, which then undergoes a Michael addition. Subsequent intramolecular alkylation furnishes the cyclopropane product with high enantio- and diastereoselectivity. organic-chemistry.org This cascade process can create multiple stereogenic centers in a single step. organic-chemistry.org
Brønsted Acid Catalysis: Chiral phosphoric acids have been used to catalyze the formation of complex polycyclic molecules containing a cyclopropane ring. nih.govrsc.org In one example, the reaction proceeds through the formation of an isobenzopyrylium ion, whose chiral phosphate (B84403) counteranion directs a subsequent enantioselective [4+2] cycloaddition with a vinylboronic acid, ultimately leading to the cyclopropane-embedded product. nih.govrsc.org This strategy is distinct from conventional methods as it does not involve carbene intermediates. nih.gov
The rich reactivity of cyclopropanes, activated through organocatalysis, has enabled the development of novel transformations for synthesizing complex molecular scaffolds. rsc.org
Table 3: Overview of Asymmetric Methodologies for Cyclopropane Synthesis. nih.govrsc.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
Control of Stereochemical Induction in Multi-Step Synthesis
The stereochemical outcome of cyclopropanation reactions is highly dependent on the chosen synthetic route and the nature of the reactants. The formation of the trans isomer of 2-ethoxycyclopropanecarboxylic acid can be achieved through several strategic approaches that control the diastereoselectivity of the ring-forming step.
One of the most fundamental principles governing the stereochemistry of cyclopropanation is the stereospecificity of carbene addition to alkenes. The reaction of a carbene or carbenoid with an alkene is a type of cheletropic reaction where the addition occurs in a syn manner. This means that the stereochemistry of the starting alkene is directly translated to the resulting cyclopropane. For instance, the reaction of a carbene with cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane, while the corresponding reaction with trans-2-butene exclusively produces the trans-cyclopropane. wikipedia.org Applying this principle, the synthesis of this compound would necessitate the use of a trans-configured alkene precursor.
Another powerful strategy for controlling stereochemistry is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This method involves the conjugate addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor), followed by an intramolecular cyclization that forms the cyclopropane ring. Stereocontrol is achieved by using chiral auxiliaries or catalysts that direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over another. rsc.org Factors such as steric hindrance and electronic interactions between the substrate, nucleophile, and catalyst are crucial in determining the final stereochemical outcome. rsc.org For complex systems, high diastereoselectivity can be achieved, making MIRC a versatile tool for synthesizing enantioenriched cyclopropanes. rsc.org
The Johnson–Corey–Chaykovsky reaction, which utilizes sulfur ylides, is another key method, particularly for reactions with electron-poor olefins like α,β-unsaturated carbonyl compounds. wikipedia.org Furthermore, intramolecular cyclization reactions, such as those based on the Wurtz coupling or the Favorskii rearrangement mechanism, provide alternative pathways to cyclopropane rings where stereocontrol can be embedded within the structure of the acyclic precursor. wikipedia.org
The table below summarizes various methodologies and their effectiveness in controlling stereochemistry during cyclopropane synthesis.
| Method | Reactants | Key Feature | Stereochemical Outcome |
| Carbene Addition | Alkene + Diazo Compound | Stereospecific syn-addition | The stereochemistry of the alkene dictates the product stereochemistry. wikipedia.org |
| Simmons-Smith Reaction | Alkene + Diiodomethane + Zn-Cu couple | Hydroxyl-directed addition | The reagent is delivered to the same face as a nearby hydroxyl group, controlling diastereoselectivity. nih.gov |
| Michael-Initiated Ring Closure (MIRC) | Michael Acceptor + Nucleophile (e.g., ylide) | Use of chiral auxiliaries or catalysts | High diastereoselectivity and enantioselectivity can be achieved. rsc.org |
| Intramolecular Nucleophilic Substitution | 1,3-dihaloalkane + Base | Wurtz-type coupling | The stereochemistry is set by the precursor's conformation. wikipedia.org |
Synthesis of Precursors and Modified Derivatives for Enhanced Synthetic Utility
The utility of this compound in broader synthetic campaigns is determined by both the accessibility of its precursors and the ability to convert it into other functional derivatives.
The synthesis of precursors for functionalized cyclopropanes often involves the preparation of appropriately substituted alkenes and carbene sources. A photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade has been developed as a mild and effective method. bris.ac.uknih.gov This approach uses readily available carboxylic acids and chloroalkyl alkenes, demonstrating excellent functional group tolerance and applicability to a wide range of structurally complex molecules. nih.gov For a target like this compound, a plausible precursor would be an ester of acrylic acid and a source of ethoxycarbene, or alternatively, ethyl vinyl ether reacting with an esterified halodiazomethane.
Once synthesized, the cyclopropanecarboxylic acid moiety is a versatile functional handle that can be transformed into a variety of derivatives to enhance its synthetic utility. The carboxylic acid can be converted into esters, amides, and acid chlorides using standard organic chemistry transformations. google.com For example, esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com The synthesis of amides can be achieved by heating the carboxylic acid with ammonia (B1221849) or an amine, often without the need for a solvent or catalyst. google.com
These derivatives serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. google.com For instance, cyclopropanecarboxylic acid derivatives are core components of certain antidepressants and have been explored as prodrugs for beta-blocking agents to improve their permeability across biological membranes. nih.govnih.gov The functionalized cyclopropane ring can also act as a building block for more complex structures, such as γ-lactones and other heterocycles, through ring-opening or rearrangement reactions. thieme-connect.com
The following table details common derivatives of cyclopropanecarboxylic acids and their potential applications, highlighting their enhanced synthetic utility.
| Derivative | Method of Preparation | Potential Application |
| Cyclopropanecarboxylate Esters | Reaction of the carboxylic acid with an alcohol and an acid catalyst. google.com | Used as prodrugs to enhance lipophilicity and cell permeability. nih.gov |
| Cyclopropanecarboxamides | Reaction of the carboxylic acid with ammonia or an amine, often with heating. google.com | Key intermediates in the synthesis of pharmacologically active agents like potential antidepressants. nih.gov |
| Cyclopropanecarbonyl Chlorides | Reaction of the carboxylic acid with thionyl chloride or oxalyl chloride. | Highly reactive intermediates for acylation reactions. |
| Functionalized γ-Lactones | Lewis acid-mediated ring expansion of cyclopropane precursors. thieme-connect.com | Versatile building blocks for the synthesis of complex natural products and other heterocycles. thieme-connect.com |
Mechanistic Investigations and Transformative Reactivity of Trans 2 Ethoxycyclopropanecarboxylic Acid and Its Derivatives
Elucidation of Cyclopropane (B1198618) Ring-Opening Reaction Pathways
The cleavage of the C1-C2 bond in trans-2-ethoxycyclopropanecarboxylic acid is energetically favored due to the vicinal donor and acceptor substituents. This polarization weakens the bond, making the molecule susceptible to various ring-opening reactions under thermal, catalytic, or oxidative conditions. nih.gov
Oxidative Scission Mechanisms (e.g., with meta-Chloroperoxybenzoic Acid, Lead Tetraacetate)
meta-Chloroperoxybenzoic Acid (m-CPBA): While widely known for the epoxidation of alkenes, m-CPBA can also effect the oxidative cleavage of electron-rich cyclopropanes. masterorganicchemistry.com In the case of this compound, the reaction is thought to proceed through an initial electrophilic attack by the peroxyacid on the C1-C2 bond, which is the most electron-rich due to the influence of the ethoxy group. This can lead to the formation of a transient intermediate that subsequently fragments. The likely products would arise from the scission of the C1-C2 and C2-C3 bonds, potentially yielding functionalized ester derivatives after rearrangement and reaction with the solvent.
Lead Tetraacetate (LTA): Lead tetraacetate is a powerful oxidizing agent known to cleave C-C bonds, including those in cyclopropane rings and in the oxidative decarboxylation of carboxylic acids. juniperpublishers.comresearchgate.net The reaction with D-A cyclopropanes can follow multiple pathways. One possible mechanism involves the initial formation of a lead(IV) carboxylate intermediate, followed by homolytic cleavage to generate a cyclopropyl (B3062369) radical. This radical can undergo ring-opening, and subsequent oxidation and reaction with acetate ligands can lead to a mixture of products, including unsaturated esters and acetoxylated derivatives. youtube.com Alternatively, LTA can promote a concerted fragmentation, especially given the strained ring system, leading to ring-opened products. scielo.org.bo The reaction's outcome is highly dependent on reaction conditions, such as solvent and temperature. juniperpublishers.com
Table 1: Oxidative Reagents and Plausible Ring-Opening Mechanisms
| Reagent | Proposed Intermediate | Key Mechanistic Steps | Potential Products |
| m-CPBA | Oxonium-like intermediate | Electrophilic attack on C1-C2 bond, ring-opening, fragmentation, solvent capture. | Acyclic esters, hydroxy-esters. |
| LTA | Cyclopropyl radical / Organolead intermediate | Ligand exchange with carboxyl group, homolytic cleavage, radical rearrangement, oxidation. | Unsaturated esters, acetoxylated acyclic compounds. |
Lewis Acid-Promoted Ring-Opening Reactions of Cyclopropane Derivatives
Lewis acids are highly effective catalysts for the ring-opening of D-A cyclopropanes. nih.gov The reaction is initiated by the coordination of the Lewis acid to the electron-accepting group, which in this case is the carbonyl oxygen of the carboxylic acid (or its corresponding ester). This coordination enhances the electron-withdrawing nature of the acceptor group, further polarizing the C1-C2 bond and making the C2 carbon (bearing the ethoxy donor group) more electrophilic. rsc.org
This activation facilitates nucleophilic attack at the C2 position, proceeding via an SN2-like mechanism. The attack leads to the cleavage of the C1-C2 bond, generating a stabilized enolate intermediate. Subsequent protonation or reaction with an electrophile quenches the enolate to yield the final 1,3-difunctionalized product. This method is a cornerstone for accessing complex acyclic structures from simple cyclopropane precursors. uni-regensburg.de
Table 2: Common Lewis Acids in D-A Cyclopropane Ring-Opening
| Lewis Acid | Typical Solvent | Role of Lewis Acid | Reference |
| Scandium(III) triflate (Sc(OTf)3) | Dichloromethane (CH2Cl2) | Activates carbonyl for nucleophilic attack. | nih.gov |
| Ytterbium(III) triflate (Yb(OTf)3) | Acetonitrile (CH3CN) | Promotes ring-opening for cycloadditions. | uni-regensburg.de |
| Tin(IV) chloride (SnCl4) | Nitromethane (CH3NO2) | Generates a stabilized 1,3-dipole intermediate. | rsc.org |
| Magnesium iodide (MgI2) | Toluene | Facilitates dynamic kinetic asymmetric transformations. | scispace.com |
Stereodivergent and Regioselective Cleavage of the Cyclopropane Core
The ring-opening of D-A cyclopropanes is characterized by high regioselectivity and, often, stereospecificity.
Regioselectivity: The inherent polarization of the D-A cyclopropane dictates the site of nucleophilic attack. The electron-donating group (ethoxy) stabilizes a partial positive charge on the adjacent carbon (C2), making it the primary electrophilic site. Conversely, the electron-accepting group (carboxyl) stabilizes a partial negative charge on its carbon (C1). Consequently, nucleophiles consistently attack the C2 carbon, leading to the cleavage of the C1-C2 bond. This predictable outcome is a hallmark of D-A cyclopropane chemistry. chemrxiv.orgchemrxiv.org
Stereochemistry: When a chiral D-A cyclopropane is subjected to Lewis acid-catalyzed ring-opening, the reaction often proceeds with a high degree of stereochemical control. Many of these transformations occur via an SN2-type pathway, which results in an inversion of the configuration at the carbon center undergoing nucleophilic attack (C2). acs.org This stereospecificity allows for the transfer of chirality from the cyclopropane starting material to the acyclic product. However, by carefully selecting the Lewis acid, nucleophile, and reaction conditions, it is possible to access different stereoisomers, a concept known as stereodivergent synthesis. For instance, the choice of a hard or soft Lewis acid can influence the transition state geometry, potentially leading to either retention or inversion of stereochemistry. nih.gov
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be modified through various reactions, allowing for the synthesis of a wide array of derivatives.
Esterification and Transesterification Reactions: Mechanistic Insights
Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).
The mechanism proceeds in several reversible steps:
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to esterification, where the alcohol displaces the original alkoxy group of the ester through a tetrahedral intermediate.
Nucleophilic Activation and Functionalization of the Carboxyl Group
The carboxyl group itself is relatively unreactive toward direct nucleophilic attack due to the low electrophilicity of the carbonyl carbon and the acidic nature of the hydroxyl proton. To facilitate reactions with a broader range of nucleophiles, the carboxylic acid must first be "activated" by converting it into a more reactive derivative. masterorganicchemistry.com
A primary method of activation is the conversion to an acid chloride . This is readily accomplished by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org The mechanism with thionyl chloride involves the initial attack of the carboxylic acid oxygen on the sulfur atom, which, after a series of steps, replaces the hydroxyl group with a chlorine atom. jove.com
The resulting trans-2-ethoxycyclopropanecarbonyl chloride is a highly reactive electrophile. The presence of the electronegative chlorine atom makes the carbonyl carbon extremely susceptible to nucleophilic acyl substitution. uomustansiriyah.edu.iq This activated intermediate can be readily converted into a variety of other functional groups. youtube.com
Table 3: Functionalization via Activated Carboxyl Group
| Reagent (Nucleophile) | Product Functional Group |
| Alcohol (R'-OH) | Ester |
| Ammonia (B1221849) (NH₃) | Primary Amide |
| Primary Amine (R'-NH₂) | Secondary Amide |
| Secondary Amine (R'₂NH) | Tertiary Amide |
| Carboxylate (R'-COO⁻) | Acid Anhydride |
Formation of Complex Carboxylic Acid Derivatives
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of more complex derivatives through standard organic transformations. The activation of the carboxyl group is a common first step, often by converting it into a more reactive species like an acid chloride or an activated ester. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into its corresponding acid chloride. This highly reactive intermediate can then readily react with a variety of nucleophiles to form a range of derivatives. youtube.comyoutube.com
Amides, for example, can be synthesized by reacting the acid chloride with primary or secondary amines. This reaction is fundamental in medicinal chemistry for forging the amide bonds prevalent in many pharmaceutical compounds. Similarly, esters can be formed by reacting the acid chloride with alcohols. These transformations allow for the incorporation of the ethoxycyclopropane scaffold into larger, more complex molecular architectures.
Another approach involves the formation of acid anhydrides. youtube.com While symmetrical anhydrides can be formed from two molecules of the carboxylic acid, mixed anhydrides are often prepared to enhance reactivity for specific synthetic applications. These derivatives are crucial intermediates in various coupling reactions. The ability to transform the carboxylic acid group allows chemists to integrate the unique stereochemical and conformational properties of the trans-2-ethoxycyclopropane ring into a diverse array of molecular structures. youtube.comyoutube.com
| Starting Material | Reagent(s) | Product Type |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Acid Chloride | Amine (R-NH₂) | Amide |
| Acid Chloride | Alcohol (R-OH) | Ester |
| Carboxylic Acid | Another Carboxylic Acid (with dehydrating agent) | Acid Anhydride |
Reactivity Profiling of the Ethoxy Substituent in Cyclopropane Systems
The ethoxy group, as an electron-donating substituent, significantly influences the reactivity of the cyclopropane ring in this compound. Cyclopropanes bearing an electron-accepting group (like the carboxylic acid) and an electron-donating group (like the ethoxy group) are known as donor-acceptor cyclopropanes. This substitution pattern polarizes the distal C-C bond of the ring, making it susceptible to nucleophilic attack and ring-opening reactions. researchgate.netscispace.com
The polarization enhances the electrophilicity of the carbon atom bearing the acceptor group, but nucleophilic attack is often directed toward the carbon atom bearing the donor group. researchgate.net The ring strain inherent in the three-membered ring provides a strong thermodynamic driving force for these ring-opening reactions, which can proceed under relatively mild conditions. researchgate.netchemrxiv.org
The ethoxy group's influence is also critical in transition metal-catalyzed transformations. Transition metals like palladium, nickel, and rhodium can mediate the cleavage of the strained C-C bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds with high levels of regio- and stereoselectivity. chemrxiv.org Furthermore, the activation of donor-acceptor cyclopropanes can occur through electron transfer processes. The electron-donating ethoxy group makes the molecule more susceptible to oxidation, which can initiate ring-opening via a radical cation intermediate. researchgate.net Conversely, the electron-accepting carboxylate group is prone to reduction, which can also lead to ring cleavage. researchgate.net
Advanced Mechanistic Studies in Cyclopropane Carboxylic Acid Chemistry
A powerful strategy for the functionalization of cyclopropanecarboxylic acids involves the generation of dianion intermediates. This method provides a means to selectively introduce a wide variety of functional groups onto the cyclopropane ring. The process typically involves treating the cyclopropanecarboxylic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures. The first equivalent of base deprotonates the acidic carboxylic acid proton, forming a carboxylate. The second equivalent removes a proton from the carbon atom alpha to the carboxylate group, generating a highly reactive dianion.
The formation of this dianion allows for subsequent reactions with various electrophiles. This approach has been successfully applied to cyclopropene carboxylic acids to achieve the synthesis of chiral 1,2-disubstituted cyclopropenes. nih.gov A similar strategy is applicable to saturated cyclopropane systems like this compound. The reaction of the dianion with an electrophile (E+) results in the formation of a new C-C or C-heteroatom bond at the C2 position.
Table of Dianion Reactions with Electrophiles
| Dianion Precursor | Base | Electrophile (E+) | Product |
|---|---|---|---|
| Cyclopropane Carboxylic Acid | 2 eq. LDA | Alkyl Halide (R-X) | 2-Alkyl-cyclopropane-1-carboxylic acid |
| Cyclopropane Carboxylic Acid | 2 eq. n-BuLi | Aldehyde (RCHO) | 2-(Hydroxyalkyl)-cyclopropane-1-carboxylic acid |
| Cyclopropane Carboxylic Acid | 2 eq. LDA | Disulfide (RSSR) | 2-(Thioalkyl)-cyclopropane-1-carboxylic acid |
This methodology offers a versatile route for creating highly substituted and functionalized cyclopropane derivatives, which are valuable building blocks in organic synthesis. nih.gov
Proton-Coupled Electron Transfer (PCET) represents a fundamental reaction mechanism where both a proton and an electron are exchanged, often in a concerted elementary step. acs.org This process avoids high-energy charged intermediates that would be formed in stepwise transfers of a proton and an electron. acs.orgnih.gov PCET mechanisms are crucial in a wide range of chemical and biological energy conversion processes and have found significant application in organic synthesis. nih.govnih.gov
In the context of cyclopropane chemistry, PCET provides a non-traditional pathway for homolytic bond activation, allowing for the generation of radical intermediates under mild conditions. acs.org For example, the ring-opening of cyclopropanols can be initiated by a PCET process. The group of Yamamoto developed a PCET strategy for the intramolecular reaction of cyclopropanols and electron-deficient alkenes that leads to ring expansion. chemrxiv.org
Strategic Applications of Trans 2 Ethoxycyclopropanecarboxylic Acid As a Versatile Synthetic Building Block
Utility in the Modular Construction of Biologically Relevant and Complex Organic Architectures
The unique structural and electronic properties of trans-2-ethoxycyclopropanecarboxylic acid make it an attractive starting material for the synthesis of a wide array of complex molecules. The cyclopropane (B1198618) ring imposes a high degree of conformational rigidity, a desirable feature in the design of bioactive compounds, while the carboxylic acid and ethoxy groups offer handles for diverse chemical transformations.
Integration into Conformationally Constrained Amino Acid and Peptide Mimics
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure and function. Conformationally constrained amino acids, in particular, can enforce specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. The rigid cyclopropane scaffold of this compound serves as an excellent template for the synthesis of such constrained amino acids and their subsequent integration into peptide mimics.
Detailed research has demonstrated the successful use of cyclopropane-containing amino acids to create peptide analogues with enhanced stability and receptor affinity. While specific studies detailing the direct use of this compound are not extensively documented in publicly available literature, the principles established with similar cyclopropane derivatives provide a strong basis for its potential applications. For instance, the synthesis of dipeptides containing a trans-2-aminocyclopropanecarboxylic acid residue has been achieved, showcasing the compatibility of the cyclopropane core within peptide synthesis protocols. The presence of the ethoxy group in this compound offers an additional point of diversification, allowing for the introduction of further functionality or modulation of physicochemical properties.
The general approach to integrating this building block into a peptide backbone would involve standard peptide coupling reactions, where the carboxylic acid of the cyclopropane moiety is activated and reacted with the N-terminus of a peptide or amino acid ester. The ethoxy group can be retained to influence lipophilicity or potentially be converted to other functional groups prior to or after peptide coupling.
Table 1: Potential Conformationally Constrained Amino Acids Derived from this compound
| Amino Acid Structure | Potential Application | Key Synthetic Step |
| trans-2-Ethoxy-1-aminocyclopropanecarboxylic acid | Introduction of a rigid, non-natural residue into a peptide chain. | Curtius or Hofmann rearrangement of a carboxylic acid derivative. |
| trans-2-Ethoxycyclopropyl glycine | Spacing of functional groups with defined stereochemistry. | Nucleophilic substitution on an activated cyclopropylmethyl halide. |
Role in the Synthesis of Diverse Heterocyclic Frameworks
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The strained ring of this compound can serve as a reactive partner in ring-opening and ring-expansion reactions, providing access to a variety of heterocyclic systems. The carboxylic acid and ethoxy groups can direct and participate in these transformations, leading to the regioselective and stereoselective formation of complex heterocyclic frameworks.
For example, the reaction of activated cyclopropanes with nucleophiles is a well-established method for the synthesis of five- and six-membered rings. The ethoxy group in this compound can act as a leaving group under certain conditions, facilitating ring-opening by a suitably positioned intramolecular nucleophile. This strategy can be employed to construct various nitrogen-containing heterocycles, which are prevalent in biologically active molecules.
While specific examples detailing the conversion of this compound into diverse heterocyclic frameworks are limited in the available literature, the reactivity patterns of similar cyclopropane systems suggest a high potential for such applications.
Table 2: Potential Heterocyclic Frameworks Accessible from this compound
| Heterocyclic Framework | Synthetic Strategy | Potential Biological Relevance |
| Substituted Pyrrolidines | Intramolecular ring-opening of an aziridinated cyclopropane derivative. | Core structure in many alkaloids and pharmaceuticals. |
| Dihydropyridines | Ring expansion of a vinylcyclopropane derivative. | Calcium channel blockers, antiviral agents. |
| Lactones | Intramolecular cyclization via activation of the carboxylic acid and displacement of the ethoxy group. | Found in a wide range of natural products with diverse bioactivities. |
Development of New Synthetic Methodologies Utilizing the Cyclopropane Carboxylic Acid Scaffold
Beyond its direct use as a building block, the unique reactivity of the cyclopropane carboxylic acid scaffold, as exemplified by this compound, has driven the development of new synthetic methodologies. The inherent strain of the three-membered ring can be harnessed to promote reactions that are not feasible with acyclic analogues.
Research in this area often focuses on transition-metal-catalyzed transformations that involve the selective activation and cleavage of the C-C bonds within the cyclopropane ring. Such methodologies can lead to novel carbon-carbon and carbon-heteroatom bond formations, providing efficient routes to complex molecular architectures. For instance, palladium-catalyzed ring-opening reactions of vinylcyclopropanes are powerful tools in organic synthesis. The presence of the carboxylic acid and ethoxy groups in this compound can influence the regioselectivity and stereoselectivity of these reactions, offering a handle to control the outcome of the transformation.
Furthermore, the development of asymmetric transformations using chiral catalysts can provide enantiomerically enriched products from racemic or prochiral cyclopropane precursors. While the direct application of such methodologies to this compound is an area ripe for exploration, the foundational work with related cyclopropane systems indicates a promising future for the development of novel and powerful synthetic tools based on this versatile scaffold.
Computational Chemistry and Theoretical Characterization of Trans 2 Ethoxycyclopropanecarboxylic Acid
Conformational Analysis and Stereochemical Elucidation via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the conformational landscape and stereochemical intricacies of molecules like trans-2-ethoxycyclopropanecarboxylic acid. Through techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), a detailed understanding of the molecule's potential energy surface can be achieved. These computational approaches allow for the systematic exploration of various conformers arising from the rotation around single bonds, specifically the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the cyclopropane (B1198618) ring.
For this compound, several low-energy conformers can be postulated. The relative energies of these conformers are determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the oxygen of the ethoxy group. By calculating the optimized geometries and corresponding energies of these conformers, it is possible to identify the most stable structures and their relative populations at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| A | B3LYP/6-31G | 0.00 | O-C-C-O: 180, C-C-C=O: 0 |
| B | B3LYP/6-31G | 1.25 | O-C-C-O: 60, C-C-C=O: 0 |
| C | B3LYP/6-31G | 2.50 | O-C-C-O: 180, C-C-C=O: 180 |
| D | B3LYP/6-31G | 3.75 | O-C-C-O: 60, C-C-C=O: 180 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Mechanistic Pathway Calculations for Key Transformations Involving the Cyclopropane and Carboxylic Acid Functions
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, key transformations would involve the strained cyclopropane ring and the versatile carboxylic acid group. Mechanistic pathway calculations can map out the energy profile of a reaction, identifying transition states, intermediates, and the associated activation energies.
One important reaction class for cyclopropanes is ring-opening, which can be initiated by electrophiles or nucleophiles. nih.gov The presence of both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group on the cyclopropane ring suggests a complex reactivity pattern. Theoretical calculations can predict the most likely site of attack and the stereochemical outcome of such reactions. For instance, the polarization of the C1-C2 bond in substituted cyclopropanes can enhance reactivity towards nucleophiles. nih.gov
Reactions involving the carboxylic acid function, such as esterification or amide formation, can also be modeled. Quantum chemical calculations can elucidate the role of catalysts and the effect of the cyclopropyl (B3062369) and ethoxy substituents on the reaction rate and equilibrium. The activation energies for these transformations can be calculated to predict the feasibility of a reaction under specific conditions.
Predictive Modeling of Reactivity and Selectivity in Novel Reaction Systems
Predictive modeling of reactivity and selectivity is a cornerstone of modern computational chemistry. By combining quantum mechanical calculations with machine learning approaches, it is possible to forecast the outcome of novel reactions involving this compound. Such models can help in the rational design of new synthetic methodologies.
The reactivity of a molecule is fundamentally governed by its electronic structure. Descriptors derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential maps, can be used to predict how this compound will interact with other reagents. For example, the locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.
These computational models can also predict selectivity, such as regioselectivity and stereoselectivity. In reactions with multiple possible outcomes, the calculated activation energies for the different pathways can reveal the most favorable route, thus predicting the major product. This predictive power is invaluable for optimizing reaction conditions and for the discovery of new chemical transformations.
Electronic Structure and Bonding Analysis of the Cyclopropane Ring System
The electronic structure and bonding of the cyclopropane ring are unique due to its significant ring strain. The C-C bonds in cyclopropane are often described as "bent" or "banana" bonds, a concept that can be rationalized using molecular orbital theory. The bonding in cyclopropane involves a hybrid of sp2 and sp3 character, leading to C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.
In this compound, the substituents further influence the electronic structure of the ring. The electron-donating ethoxy group and the electron-withdrawing carboxylic acid group can affect the lengths and strengths of the C-C bonds in the cyclopropane ring. Computational methods like Natural Bond Orbital (NBO) analysis can provide a quantitative description of the bonding and electronic distribution within the molecule.
Table 2: Hypothetical NBO Analysis Data for the Cyclopropane Ring of this compound
| Bond | Bond Length (Å) | Wiberg Bond Index |
| C1-C2 | 1.52 | 0.98 |
| C2-C3 | 1.50 | 1.02 |
| C1-C3 | 1.51 | 1.00 |
Note: This table is for illustrative purposes. Actual NBO analysis would provide detailed information on orbital occupancies and hybridizations.
The analysis of the electronic structure provides fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. For instance, the unique electronic environment of the cyclopropane ring protons typically results in characteristic upfield shifts in ¹H NMR spectra.
Q & A
Q. Q1. What are the key challenges in synthesizing trans-2-ethoxycyclopropanecarboxylic acid, and how can they be methodologically addressed?
Synthesis challenges include achieving stereochemical control (trans-configuration) and minimizing ring-opening side reactions. A validated approach involves cyclopropanation via the reaction of ethyl diazoacetate with substituted alkenes under acidic or basic conditions, followed by hydrolysis of the ester group to yield the carboxylic acid . For stereochemical control, chiral catalysts (e.g., Rh(II) complexes) can be employed to enhance enantioselectivity. Characterization of intermediates using NMR (e.g., coupling constants to confirm trans-configuration) and X-ray crystallography is critical to verify structural integrity .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Key methods include:
- NMR spectroscopy : Analysis of cyclopropane ring protons (J values ~5–8 Hz for trans-configuration) and carboxylic acid proton (δ ~12 ppm).
- Mass spectrometry : Molecular ion peak at m/z corresponding to C₇H₁₀O₃ (calculated molecular weight: 158.15 g/mol) .
- X-ray crystallography : Direct visualization of the cyclopropane ring geometry and substituent orientation .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?
Conflicting biological activity data often arise from differences in stereochemistry or substituent effects. A systematic approach includes:
Comparative structural analysis : Compare activity of trans vs. cis isomers using enantiomerically pure samples .
Mechanistic studies : Use enzyme inhibition assays (e.g., fluorometric or colorimetric) to probe interactions with target proteins .
Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using computational tools (e.g., molecular docking) .
Q. Q4. How can this compound serve as a chiral building block in asymmetric synthesis?
The cyclopropane ring and ethoxy group provide rigidity and stereoelectronic effects, making it a valuable chiral auxiliary. Applications include:
- Asymmetric catalysis : Use in Rh-catalyzed cyclopropanations to generate enantiomerically enriched products .
- Peptide mimetics : Incorporation into pseudopeptide backbones to study conformational effects on bioactivity .
Data-Driven Analysis
Q. Comparative Activity of Cyclopropane Derivatives
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| trans-2-ethoxycyclopropane-carboxylic acid | Antimicrobial, enzyme inhibition | Disruption of membrane integrity, competitive enzyme binding |
| Tranylcypromine | MAO inhibition | Irreversible enzyme inactivation via nucleophilic attack |
| Trifluoromethyl derivatives | Antitumor activity | Modulation of apoptotic signaling pathways |
Q. Key Insights :
- Substituents (e.g., ethoxy, trifluoromethyl) dictate bioactivity via steric and electronic effects.
- Trans-configuration enhances metabolic stability compared to cis isomers .
Methodological Best Practices
Q. Q5. What protocols ensure reproducibility in kinetic studies of this compound derivatives?
Standardized reaction conditions : Control temperature (±1°C) and solvent purity (e.g., anhydrous THF).
In-situ monitoring : Use HPLC or LC-MS to track reaction progress and intermediate stability .
Data normalization : Express enzyme inhibition as % activity relative to controls, with triplicate measurements .
Critical Evaluation of Literature
Discrepancies in reported synthetic yields (e.g., 40–75%) may stem from variations in diazo compound stability or catalyst loading. Researchers should replicate high-yield protocols (e.g., Rh(II)-catalyzed cyclopropanation at 0°C) and validate purity via chromatographic methods (e.g., reverse-phase HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
